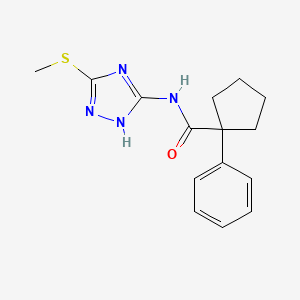

N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-21-14-17-13(18-19-14)16-12(20)15(9-5-6-10-15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H2,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOGGQJFLCYIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and comparative studies with related compounds.

The synthesis of this compound typically involves the reaction of 3-(methylsulfanyl)-1H-1,2,4-triazole with phenyl isocyanate under controlled conditions. The reaction is often carried out in solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Chemical Structure

The compound's structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H15N5OS |

| Molecular Weight | 273.35 g/mol |

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. It may act as an enzyme inhibitor or a ligand in biochemical assays. The triazole ring and the phenyl group can engage in hydrogen bonding and hydrophobic interactions with various proteins and enzymes .

Antimicrobial Activity

Studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

Enzyme Inhibition

Research has highlighted the potential of triazole derivatives as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and lipid metabolism. The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that triazole derivatives can significantly inhibit AChE and BChE at nanomolar concentrations. For example, one study reported IC50 values for related compounds ranging from 0.24 to 3.92 nM against BChE .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many triazole derivatives exhibit enzyme inhibition capabilities, the unique structural features of this compound may enhance its efficacy as an inhibitor compared to others lacking the phenylcyclopentane moiety.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | TBD | AChE/BChE |

| Related Triazole Derivative 1 | 0.24 | BChE |

| Related Triazole Derivative 2 | 3.92 | AChE |

Comparison with Similar Compounds

Structural and Functional Group Differences

Table 1: Structural Comparison with Key Analogs

Key Observations :

- Core Structure : The target compound’s cyclopentane carboxamide distinguishes it from benzamide derivatives (e.g., flutolanil) and cyclopropane carboxamides (e.g., cyprofuram). The cyclopentane ring may enhance lipophilicity compared to planar aromatic cores .

- Heterocyclic Moieties: The 1,2,4-triazole with a methylsulfanyl group contrasts with oxadiazole () or pyrazole (inferred from ) systems.

- Substituent Effects : Fluorine (in 2-fluoro analog) and trifluoromethyl (flutolanil) introduce electronegativity and stability, whereas chlorine (cyprofuram) may alter binding affinity in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.